molecular formula C11H21ClN2O2 B6343460 (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride CAS No. 1176419-72-9

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride

Cat. No.: B6343460
CAS No.: 1176419-72-9
M. Wt: 248.75 g/mol
InChI Key: BKMOXRIIWXCAAD-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a piperidine ring substituted with a hydroxy group at the 4-position and linked to a second piperidin-3-yl-methanone moiety. The hydrochloride salt enhances solubility and stability, making it suitable for synthesis and formulation processes .

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h9-10,12,14H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMOXRIIWXCAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661325
Record name (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-57-9
Record name (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

A. 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
  • Structure: Contains a piperidine ring with an aminomethyl substituent and a pyridin-4-yl-methanone group.
  • Molecular Formula : C₁₂H₁₇N₃O·2HCl
  • Molecular Weight : 292.2 g/mol
  • Key Properties: Dihydrochloride salt improves aqueous solubility. No GHS classification or acute toxicity data reported .
4-(Diphenylmethoxy)piperidine Hydrochloride
  • Structure : Piperidine substituted with a diphenylmethoxy group.
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Properties: Acute health hazards reported (harmful upon inhalation, ingestion, or skin contact).
Nadifloxacin-Oxalic Acid Co-crystal
  • Structure: A fluoroquinolone antibiotic (nadifloxacin) co-crystallized with oxalic acid. The nadifloxacin component includes a 4-hydroxy-piperidin-1-yl group.
  • Key Properties :
    • Stabilized by intramolecular O–H⋯O and intermolecular hydrogen bonds.
    • Characterized via X-ray diffraction and Hirshfeld surface analysis (O⋯H/H⋯O interactions dominate packing) .
Target Compound: (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone Hydrochloride
  • Structure: Bicyclic piperidine system with a hydroxy group and methanone linker.
  • Inferred Properties: Hydrochloride salt likely enhances solubility compared to freebase forms. Potential for hydrogen bonding due to hydroxy and carbonyl groups.

Comparative Data Table

Property Target Compound 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride 4-(Diphenylmethoxy)piperidine Hydrochloride Nadifloxacin-Oxalic Acid Co-crystal
Molecular Weight Not reported 292.2 g/mol 303.83 g/mol 424.4 g/mol (nadifloxacin component)
Solubility Likely high (hydrochloride salt) High (dihydrochloride salt) Low (lipophilic diphenylmethoxy group) Moderate (oxalic acid enhances solubility)
Hazard Profile Not reported No GHS classification Acute toxicity (harmful) Not applicable (pharmaceutical use)
Key Interactions Potential H-bonding (OH, carbonyl) Ionic interactions (dihydrochloride) Van der Waals (diphenyl groups) O–H⋯O and H⋯O hydrogen bonds
Applications Pharmaceutical intermediate Research and development Not specified Antibacterial agent

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s hydroxy and carbonyl groups may enable interactions similar to the nadifloxacin co-crystal, which relies on O–H⋯O bonds for stability . This property is critical for crystal engineering and drug formulation.
  • Toxicity : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, the target compound lacks reported acute hazards, suggesting a safer profile for handling .
  • Salt Forms: Both the target compound and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride utilize salt forms to optimize solubility, a common strategy in drug development .

Biological Activity

Overview

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride is a compound belonging to the piperidine class, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, mechanisms of action, and its relevance in therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring structure with hydroxyl and methanone functional groups. Its molecular formula is C10H14ClN3O2C_{10}H_{14}ClN_3O_2 with a molecular weight of approximately 243.69 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, which could be significant in conditions like cancer and neurodegenerative diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer activity . For instance:

  • In vitro studies demonstrated that it induces apoptosis in cancer cell lines, showcasing cytotoxic effects superior to standard chemotherapeutic agents such as bleomycin .
  • The mechanism involves the modulation of the monoacylglycerol lipase (MAGL) pathway, which is crucial for regulating endocannabinoid levels that affect cancer cell proliferation .

Neuroprotective Effects

Research has also highlighted the compound's potential in treating neurodegenerative disorders:

  • It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression .
  • The compound's ability to improve cognitive function through these mechanisms suggests its utility in developing treatments for Alzheimer's disease .

Antimicrobial Activity

This compound has shown promising results against various pathogens:

  • Studies indicate effective inhibition against strains of Staphylococcus aureus , E. coli , and Candida species , suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone HClAnticancer, Neuroprotective, AntimicrobialEnzyme inhibition, Receptor modulation
PiperineAnti-inflammatoryModulates ion channels
EvodiamineAnticancerInduces apoptosis

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Cancer Cell Line Study : A study conducted on FaDu hypopharyngeal tumor cells revealed that this compound significantly inhibited cell growth and induced apoptosis compared to traditional therapies .
  • Neuroprotection Study : Research demonstrated that this compound improved memory retention in animal models by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain .

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